molecular formula C7H8N2O2 B2996019 (2R)-2-Pyrazin-2-ylpropanoic acid CAS No. 2248202-56-2

(2R)-2-Pyrazin-2-ylpropanoic acid

Cat. No.: B2996019
CAS No.: 2248202-56-2
M. Wt: 152.153
InChI Key: SKXWKRTUQYCURO-RXMQYKEDSA-N
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Description

(2R)-2-Pyrazin-2-ylpropanoic acid is an organic compound characterized by the presence of a pyrazine ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Pyrazin-2-ylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazine and a suitable propanoic acid derivative.

    Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.

    Catalysts and Reagents: Commonly used catalysts include palladium or platinum-based catalysts, while reagents such as hydrogen gas or specific acids/bases may be employed to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Pyrazin-2-ylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.

    Substitution: The pyrazine ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is a typical setup.

    Substitution: Halogenating agents, acids, or bases are often employed depending on the desired substitution.

Major Products:

Scientific Research Applications

(2R)-2-Pyrazin-2-ylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2R)-2-Pyrazin-2-ylpropanoic acid exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (2S)-2-Pyrazin-2-ylpropanoic acid: The enantiomer of (2R)-2-Pyrazin-2-ylpropanoic acid, differing in stereochemistry.

    Pyrazine-2-carboxylic acid: A structurally related compound with a carboxylic acid group directly attached to the pyrazine ring.

    2-Methylpyrazine: A simpler derivative with a methyl group attached to the pyrazine ring.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.

Properties

IUPAC Name

(2R)-2-pyrazin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-4-8-2-3-9-6/h2-5H,1H3,(H,10,11)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXWKRTUQYCURO-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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